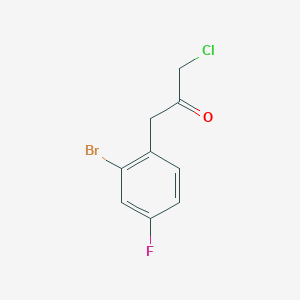
1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-fluoroacetophenone followed by chlorination. The reaction typically involves the use of bromine in the presence of a solvent like cyclohexane, followed by the addition of chlorine under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography is essential to obtain high-purity products .
化学反応の分析
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted by other nucleophiles.
Oxidation and Reduction: The ketone group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various substituted phenyl derivatives.
- Oxidation can produce carboxylic acids.
- Reduction can lead to alcohols or alkanes .
科学的研究の応用
1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to alterations in biochemical pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
類似化合物との比較
- 2-Bromo-4-fluorophenyl)methanesulfonyl chloride
- 2-Bromo-4-fluorophenol
- 4-Bromo-2-fluorophenol
Comparison: 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms on the propanone moiety, which imparts distinct reactivity and chemical properties. In contrast, similar compounds may lack one or more of these halogen atoms, leading to differences in their chemical behavior and applications .
生物活性
1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8BrClF
- Molecular Weight : 279.53 g/mol
- Functional Groups : The compound contains a bromine atom, a fluorine atom, and a chloropropanone moiety, contributing to its electrophilic characteristics.
The presence of halogen substituents enhances the compound's reactivity, allowing it to participate in various chemical reactions and interact with biological targets.
Mechanisms of Biological Activity
This compound exhibits significant biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The electrophilic nature of the bromine and chlorine atoms allows the compound to form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in cancer therapy, where enzyme inhibition can disrupt tumor growth pathways.
- Receptor Binding : The fluorophenyl group may enhance binding affinity to specific receptors involved in various biological processes, making this compound a candidate for further pharmacological studies.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. A study reported that compounds with similar structures exhibited moderate activity against various cancer cell lines. For instance, derivatives of related compounds showed IC50 values ranging from 0.12 to 2.78 µM against breast cancer cell lines (MCF-7) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Enzyme inhibition |
| Related Compound A | MCF-7 | 0.12 | Apoptosis induction |
| Related Compound B | HCT-116 | 1.54 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer potential, this compound has been investigated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is still limited .
Case Studies
- Inhibition of Enzymatic Activity : A study focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results indicated that treatment with this compound led to a dose-dependent reduction in enzyme activity, highlighting its potential as a therapeutic agent .
- Cytotoxic Effects on Cancer Cells : Another case study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed significant apoptotic activity at sub-micromolar concentrations, suggesting that it could be developed into a viable anticancer drug candidate .
特性
分子式 |
C9H7BrClFO |
|---|---|
分子量 |
265.50 g/mol |
IUPAC名 |
1-(2-bromo-4-fluorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H7BrClFO/c10-9-4-7(12)2-1-6(9)3-8(13)5-11/h1-2,4H,3,5H2 |
InChIキー |
YVNQETGSRRNXMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















